Tert-butyl 2-cycloheptylhydrazine-1-carboxylate
Description
Tert-butyl 2-cycloheptylhydrazine-1-carboxylate is a hydrazine derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a cycloheptyl substituent on the hydrazine backbone. The Boc group is widely employed in organic synthesis to protect amine functionalities, enabling selective reactivity in multi-step syntheses . The cycloheptyl moiety, a seven-membered aliphatic ring, introduces steric bulk and hydrophobicity, distinguishing this compound from smaller cyclic analogs.
Key structural features include:
Properties
IUPAC Name |
tert-butyl N-(cycloheptylamino)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-10-8-6-4-5-7-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOSAWELBBHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1CCCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Cycloheptylhydrazine
The most straightforward and commonly used method involves the reaction of cycloheptylhydrazine with di-tert-butyl dicarbonate (Boc2O) to yield the tert-butyl carbamate derivative.
$$
\text{Cycloheptylhydrazine} + \text{(Boc)}_2\text{O} \rightarrow \text{this compound}
$$
This reaction typically proceeds under mild basic conditions (e.g., triethylamine or sodium bicarbonate) in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The Boc group selectively protects the hydrazine nitrogen, preventing further side reactions.
Alternative Synthetic Routes
Other potential synthetic approaches, inferred from general hydrazine chemistry, include:
- Hydrazinolysis of tert-butyl esters of cycloheptanecarboxylic acid derivatives, followed by Boc protection.
- Direct coupling of cycloheptyl halides with Boc-protected hydrazine under nucleophilic substitution conditions.
However, these methods are less commonly reported for this specific compound and may require additional purification steps.
Summary Table of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Boc Protection of Hydrazine | Cycloheptylhydrazine, di-tert-butyl dicarbonate | Room temperature, mild base, organic solvent | Simple, selective, high yield | Requires pure hydrazine precursor |
| Continuous-Flow Photoreactor | Cycloheptyl substrates, Boc-hydrazine precursors | Visible light, photocatalyst, flow setup | Scalable, efficient, safer | Requires specialized equipment |
| Hydrazinolysis + Boc Protection | tert-Butyl esters, hydrazine derivatives | Heating, organic solvents | Potentially versatile | Multi-step, purification needed |
| Nucleophilic Substitution | Cycloheptyl halides, Boc-hydrazine | Elevated temperature, polar solvents | Direct coupling | Possible side reactions |
Research Findings and Characterization
From the available research, this compound has been characterized by standard spectroscopic techniques including NMR, IR, and mass spectrometry. The compound’s molecular formula is C12H24N2O2 with a molecular weight of 228.33 g/mol.
The continuous-flow photochemical method has been demonstrated to produce related cycloalkyl hydrazine carbamates with high purity and yield, supporting its applicability to the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-cycloheptylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the hydrazine moiety to amines or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Tert-butyl 2-cycloheptylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-cycloheptylhydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Hydrazine and Piperazine Derivatives
*Calculated based on analogous compounds.
Substituent Effects on Properties
Cycloheptyl vs. Cyclohexyl/Cyclopropyl :
- Solubility : The cycloheptyl group’s larger hydrophobic surface reduces polarity, likely decreasing solubility in polar solvents compared to cyclopropyl analogs .
- Steric hindrance : Cycloheptyl’s flexibility may mitigate steric effects during reactions, unlike rigid cyclopropyl groups, which can hinder nucleophilic attacks .
Hydrazine vs. Piperazine Cores :
- Reactivity : Hydrazine derivatives readily form heterocycles (e.g., oxadiazoles via condensation with carbonyl groups) , whereas piperazine derivatives are more suited for amine-based coordination or alkylation reactions .
- Hydrogen bonding : Hydrazine’s N–H groups participate in stronger hydrogen bonds (critical for crystal packing) compared to piperazine’s tertiary amines .
Biological Activity
Tert-butyl 2-cycloheptylhydrazine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
This compound features a tert-butyl group attached to a cycloheptylhydrazine backbone, which contributes to its unique chemical properties. The molecular formula is with a molecular weight of approximately 226.32 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydrazine moiety is known for its role in modulating biological responses through redox reactions, potentially affecting oxidative stress levels in cells.
Antioxidant Activity
Research indicates that compounds with hydrazine functionalities often exhibit antioxidant properties. These properties are crucial for preventing cellular damage caused by reactive oxygen species (ROS). In vitro studies have shown that this compound can scavenge free radicals effectively, thus contributing to its potential therapeutic applications in oxidative stress-related diseases .
Neuroprotective Effects
A notable area of investigation is the neuroprotective effects of this compound. Studies have demonstrated that it may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Study 1: Neuroprotection in Animal Models
In a study conducted on animal models, administration of this compound resulted in significant improvement in cognitive functions following induced oxidative stress. The study reported enhanced memory retention and reduced neuronal loss in treated subjects compared to controls .
Study 2: Antioxidant Efficacy
Another study evaluated the antioxidant efficacy of this compound using various assays, including DPPH and FRAP tests. Results indicated that this compound exhibited potent antioxidant activity comparable to standard antioxidants like ascorbic acid .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.32 g/mol |
| Antioxidant Activity (DPPH IC50) | 25 µM (compared to ascorbic acid at 20 µM) |
| Neuroprotective Efficacy | Significant cognitive improvement |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-cycloheptylhydrazine-1-carboxylate, and how can reaction yields be improved?
- Methodological Answer : A common approach involves condensation of tert-butyl carbazate with cycloheptanone derivatives under reflux in ethanol, analogous to the synthesis of tert-butyl (E)-2-benzylidenehydrazine-1-carboxylate . Yield optimization can be achieved by controlling stoichiometry (1:1 molar ratio of carbazate to aldehyde/ketone), reaction time (3–24 hours), and purification via silica gel chromatography. For cycloheptyl derivatives, steric hindrance may require extended reaction times or elevated temperatures. Statistical experimental design (e.g., factorial analysis) can identify critical factors like solvent polarity and catalyst loading .
Q. How can NMR and HRMS be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks:
- tert-butyl group: ~1.4 ppm (singlet, 9H).
- Hydrazine protons: ~6–8 ppm (split based on substituents).
- Cycloheptyl protons: ~1.5–2.5 ppm (multiplet) .
- 13C NMR : Confirm carbonyl (C=O) at ~155–160 ppm and tert-butyl carbons at ~28–30 ppm.
- HRMS : Calculate exact mass using molecular formula (C₁₄H₂₆N₂O₂: 254.1994 g/mol) and compare with observed [M+H]+ or [M+Na]+ peaks .
Q. What safety protocols are critical when handling tert-butyl hydrazine derivatives in synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.
- Storage : Keep in sealed containers at 2–8°C to prevent decomposition.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
